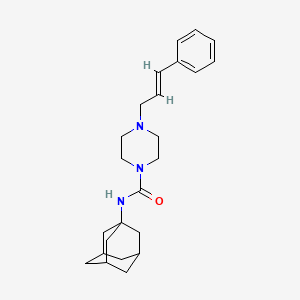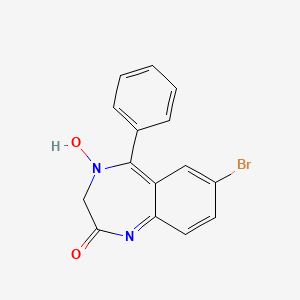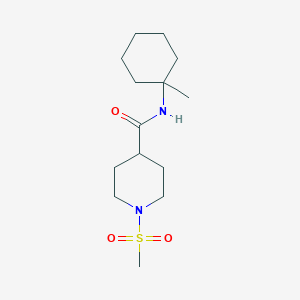![molecular formula C17H20N2O2 B5304713 N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5304713.png)
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea, also known as GSK1363089 or GSK089, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has been shown to inhibit the activity of several kinases, including the oncogenic kinases AKT and P70S6K.
Mecanismo De Acción
GSK089 inhibits the activity of AKT and P70S6K by binding to their ATP-binding sites, thereby preventing their phosphorylation and activation. AKT and P70S6K are key regulators of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. Inhibition of this pathway by GSK089 can lead to the induction of apoptosis and inhibition of cell growth and survival.
Biochemical and Physiological Effects:
GSK089 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, GSK089 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. GSK089 has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of GSK089 is its specificity for AKT and P70S6K, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, one limitation of GSK089 is its limited solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several potential future directions for the study of GSK089. One direction is the development of more potent and selective inhibitors of AKT and P70S6K based on the structure of GSK089. Another direction is the investigation of the therapeutic potential of GSK089 in combination with other drugs or therapies. Finally, the study of GSK089 in clinical trials for the treatment of cancer, diabetes, and neurodegenerative disorders is a promising future direction.
Métodos De Síntesis
The synthesis of GSK089 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with 2-methylbenzoyl chloride to form N-(4-methoxybenzyl)-2-methylbenzamide. This intermediate is then reacted with phosgene to form N-(4-methoxybenzyl)-N'-2-methylphenylurea, which is further reacted with 4-methylphenylisocyanate to form GSK089.
Aplicaciones Científicas De Investigación
GSK089 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Several preclinical studies have demonstrated the inhibitory activity of GSK089 against AKT and P70S6K, which are key regulators of cell growth and survival. GSK089 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-4-5-7-16(12)19-17(20)18-13(2)14-8-10-15(21-3)11-9-14/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCJOZVTVSXANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)
![3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304651.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5304701.png)




![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)
![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)